molecular formula C8H4F4O2 B3143578 Methyl 2,3,4,6-tetrafluorobenzoate CAS No. 53001-68-6

Methyl 2,3,4,6-tetrafluorobenzoate

Cat. No. B3143578
CAS RN: 53001-68-6
M. Wt: 208.11 g/mol
InChI Key: PXXRNDMEWYJEDI-UHFFFAOYSA-N
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Description

Methyl 2,3,4,6-tetrafluorobenzoate is a chemical compound with the molecular formula C8H4F4O2 . It is widely used in organic synthesis .


Synthesis Analysis

The synthesis of Methyl 2,3,4,6-tetrafluorobenzoate involves several steps. For instance, Methyl 4-azido-2,3,5,6-tetrafluorobenzoate was synthesized according to the methods described by Keana et al . The procedure involves dissolving Methyl pentafluorobenzoate and NaN3 in a mixture of acetone and water and refluxing for 8 hours at 85 °C .


Molecular Structure Analysis

The molecular structure of Methyl 2,3,4,6-tetrafluorobenzoate consists of 8 carbon atoms, 4 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . The average mass of the molecule is 208.110 Da .


Physical And Chemical Properties Analysis

Methyl 2,3,4,6-tetrafluorobenzoate is a solid at room temperature . It has a molecular weight of 208.11 .

Scientific Research Applications

1. Synthesis of Halogenated Benzoic Acids

Methyl 2,3,4,6-tetrafluorobenzoate serves as a precursor in the synthesis of other complex chemical compounds. For instance, it has been used in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid through a series of reactions, highlighting its role in organic synthesis and the development of new chemical entities (Yu et al., 2015).

2. Fluorescence and Metal Interaction Studies

The derivatives of methyl 2,3,4,6-tetrafluorobenzoate have been explored for their fluorescent properties and interactions with metals. These studies are significant in analytical, environmental, and medicinal chemistry, particularly in designing fluorescence probes and sensors (Gülcan et al., 2022).

3. Electrochemistry and Ionic Liquids

Research into the electrochemistry of related compounds, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, provides insights into their potential applications in electrochemical devices. This includes understanding their behavior in ionic liquids, a crucial aspect for innovations in energy storage and conversion technologies (Xiao & Johnson, 2003).

4. Coordination Chemistry and Metal Complexes

The utilization of methyl 2,3,4,6-tetrafluorobenzoate derivatives in coordination chemistry, particularly in the synthesis of functionalized ionic liquids and their interaction with transition metals, has been studied. This research has implications for the development of new materials and catalysts in chemical processes (Ruiz et al., 2015).

5. Synthesis of Tetrafluoroaniline

Methyl 2,3,4,6-tetrafluorobenzoate has been used in the synthesis of 2,3,5,6-tetrafluoroaniline, showcasing its importance in industrial chemical synthesis. The process demonstrates the molecule's versatility and utility in producing commercially significant compounds (Wei-jie, 2008).

6. Structural and Vibrational Analysis

Studies have been conducted on the structural and vibrational characteristics of similar compounds like 2,3,4,5-tetrafluorobenzoic acid using density functional theory. These analyses contribute to a deeper understanding of the molecular properties and interactions, which is vital for the development of new materials and drugs (Subhapriya et al., 2017).

7. Interaction with Sulfur Tetrafluoride

Research on the interaction of related compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride solutions has provided insights into the reactivity and transformation of these molecules. This research is significant for understanding the chemical behavior of fluorinated compounds under different conditions (Gaidarzhy et al., 2020).

8. Supramolecular Chemistry

The study of tetrafluoroterephthalic acid with various aza compounds has demonstrated the role of hydrogen bonds and weak intermolecular interactions in forming larger architectures. This is crucial in the field of supramolecular chemistry, where the assembly of molecules into complex structures is explored (Wang et al., 2014).

Safety And Hazards

Methyl 2,3,4,6-tetrafluorobenzoate is classified under GHS07 and carries a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2,3,4,6-tetrafluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXRNDMEWYJEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,6-tetrafluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Domagala, AJ Bridges, TP Culbertson… - Journal of medicinal …, 1991 - ACS Publications
A series of 5-amino-and 5-hydroxyquinolone antibacterials substituted at C7 with a select groupof common piperazinyl and 3-aminopyrrolidinyl side chains was prepared. These 5-…
Number of citations: 84 pubs.acs.org

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